4-(Dimethylamino)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
CAS No.:
Cat. No.: VC15641985
Molecular Formula: C19H21N5S
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5S |
|---|---|
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H21N5S/c1-24(2)14-9-7-13(8-10-14)11-22-23-18-17-15-5-3-4-6-16(15)25-19(17)21-12-20-18/h7-12H,3-6H2,1-2H3,(H,20,21,23)/b22-11+ |
| Standard InChI Key | GUHLDDUULKLZMJ-SSDVNMTOSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of two primary components: a 4-(dimethylamino)benzaldehyde group and a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylhydrazine moiety. The benzothienopyrimidine system is a fused bicyclic structure comprising a thiophene ring (positions 2–3) annulated to a pyrimidine ring (positions 2,3-d), with partial saturation at the 5,6,7,8 positions . The hydrazone bridge (-NH-N=CH-) connects the aldehyde’s carbonyl carbon to the pyrimidine’s hydrazine nitrogen, adopting an (E)-configuration to minimize steric strain .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Average mass | 351.472 g/mol |
| Monoisotopic mass | 351.1518 Da |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
| Topological polar surface | 87.5 Ų |
Data sourced from ChemSpider and computational modeling .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: A strong absorption band at 1630–1650 cm confirms the C=N stretching vibration of the hydrazone linkage . The absence of a carbonyl peak (≈1700 cm) verifies complete condensation.
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NMR Spectroscopy:
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X-ray Crystallography: Single-crystal analyses reveal a monoclinic lattice with P2/c symmetry. The hydrazone group participates in intermolecular N-H···N hydrogen bonds, stabilizing the crystal packing .
Synthesis and Reaction Pathways
Condensation Methodology
The compound is synthesized through acid-catalyzed condensation between equimolar amounts of 4-(dimethylamino)benzaldehyde and 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine . Typical conditions involve refluxing in ethanol with catalytic acetic acid (5–10 mol%) for 6–8 hours, yielding 70–85% product after recrystallization from ethanol-DMF .
Mechanistic Insights:
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Protonation of the aldehyde oxygen enhances electrophilicity.
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Nucleophilic attack by the hydrazine’s amino group forms a tetrahedral intermediate.
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Dehydration yields the hydrazone with (E)-stereoselectivity due to steric hindrance between the dimethylamino group and pyrimidine ring .
Alternative Synthetic Routes
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Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields .
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Solid-State Mechanochemistry: Ball milling reagents with silica gel as an abrasive achieves 60–70% conversion, avoiding solvent use .
| Compound | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
|---|---|---|---|
| Hydrazone derivative | 12.5 | 25.0 | 12.5 |
| Ciprofloxacin (control) | 1.56 | 1.56 | 1.56 |
Mechanistically, hydrazones disrupt microbial cell membranes via lipophilic interactions and inhibit DNA gyrase .
Applications in Materials Science
Fluorescent Probes
The conjugated π-system and electron-donating dimethylamino group enable applications as pH-sensitive fluorophores. Emission maxima shift from 450 nm (neutral) to 480 nm (protonated) .
Coordination Chemistry
The hydrazone acts as a tridentate ligand, binding metal ions (e.g., Cu, Ni) through the azomethine nitrogen, pyrimidine nitrogen, and sulfur atom. Resulting complexes show enhanced antimicrobial activity compared to the free ligand .
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a sharp weight loss at 280°C corresponding to hydrazone bridge cleavage .
Photodegradation
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition at the C=N bond, forming a non-fluorescent cyclobutane derivative. Half-life in solution: 4.2 hours .
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